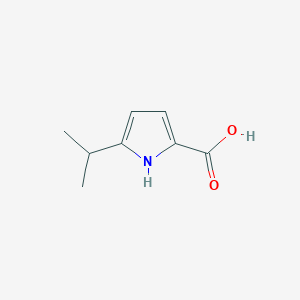

5-Isopropyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-propan-2-yl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h3-5,9H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVJYWIINMYEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665073 | |

| Record name | 5-(Propan-2-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90607-16-2 | |

| Record name | 5-(Propan-2-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isopropyl-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-Isopropyl-1H-pyrrole-2-carboxylic acid" synthesis from basic precursors

An In-Depth Technical Guide to the Synthesis of 5-Isopropyl-1H-pyrrole-2-carboxylic acid from Fundamental Precursors

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The pyrrole scaffold is a cornerstone in numerous biologically active molecules, and methodologies for its specific substitution are critical for drug discovery and development.[1][2] This document outlines a strategic, multi-step synthesis commencing from basic, readily available chemical precursors. The primary strategy detailed herein leverages the venerable Paal-Knorr pyrrole synthesis, a reliable method for constructing the pyrrole ring from 1,4-dicarbonyl compounds.[3][4] We will explore the synthesis of the requisite, specifically substituted 1,4-dicarbonyl precursor, followed by its cyclization and subsequent final-step hydrolysis to yield the target acid. Each stage is presented with detailed experimental protocols, mechanistic insights, and process logic to provide researchers with a self-validating and adaptable framework for implementation.

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a privileged structure in medicinal chemistry, forming the core of natural products and synthetic drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.[2][5] Specifically, pyrrole-2-carboxylic acids serve as crucial building blocks and intermediates. The substituents on the pyrrole ring dictate the molecule's steric and electronic properties, which in turn modulate its biological activity and pharmacokinetic profile. The 5-isopropyl moiety is a lipophilic group that can enhance membrane permeability and target engagement through hydrophobic interactions. Consequently, developing efficient and scalable routes to specifically substituted pyrroles like this compound is a task of paramount importance for advancing drug development programs.

This guide focuses on a logical and field-proven synthetic approach, emphasizing the causality behind experimental choices and providing a clear, reproducible path from simple starting materials to the final, highly functionalized product.

Retrosynthetic Analysis and Strategic Planning

A sound synthetic plan begins with a logical retrosynthetic analysis to deconstruct the target molecule into simpler, commercially available precursors. Our primary disconnection strategy for this compound targets the robust Paal-Knorr synthesis.

The synthesis can be logically divided into three primary stages:

-

Formation of a Key Precursor: Synthesis of the requisite 1,4-dicarbonyl compound, ethyl 2,5-dioxo-6-methylheptanoate.

-

Pyrrole Ring Formation: Cyclization of the 1,4-dicarbonyl precursor with an ammonia source to form the ethyl ester of the target molecule.

-

Final Hydrolysis: Saponification of the ethyl ester to yield the final this compound.

Sources

An In-depth Technical Guide to 5-Isopropyl-1H-pyrrole-2-carboxylic acid: Synthesis, Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Isopropyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this document integrates established principles of organic chemistry, spectroscopic analysis of analogous compounds, and general synthetic methodologies to offer a robust scientific profile.

Introduction: The Significance of the Pyrrole-2-carboxylic Acid Scaffold

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that is a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Pyrrole derivatives have demonstrated potential as antibacterial, antifungal, antiviral, and anticancer agents.[1] The carboxylic acid functionality at the 2-position of the pyrrole ring provides a key handle for further chemical modifications, making pyrrole-2-carboxylic acids valuable building blocks in the synthesis of more complex molecules and potential pharmaceutical candidates.[1] The introduction of an isopropyl group at the 5-position is anticipated to influence the molecule's lipophilicity and steric profile, which can, in turn, affect its biological activity and pharmacokinetic properties.

Molecular Structure and Identifiers

This compound is characterized by a pyrrole ring substituted with an isopropyl group at the C5 position and a carboxylic acid group at the C2 position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 90607-16-2 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Canonical SMILES | CC(C)C1=CC=C(N1)C(=O)O |

Molecular Structure:

Caption: Proposed Paal-Knorr synthesis workflow.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a solution of the appropriate 1,4-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid), add a source of ammonia, such as ammonium hydroxide or ammonium acetate. [2]2. Acid Catalysis: Introduce a catalytic amount of a protic or Lewis acid (e.g., HCl, H₂SO₄) to the reaction mixture. [2]3. Heating: Heat the mixture to reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

-

Workup: Upon completion, cool the reaction mixture and neutralize it. Extract the product with an appropriate organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Note: The specific 1,4-dicarbonyl precursor for this synthesis is not readily commercially available and would likely need to be synthesized in a preceding step.

Chemical Properties and Spectroscopic Profile

The chemical properties of this compound are influenced by the electron-rich pyrrole ring, the acidic carboxylic acid group, and the hydrophobic isopropyl substituent.

Predicted Physicochemical Properties

| Property | Predicted Value |

| pKa | ~4-5 (estimated based on pyrrole-2-carboxylic acid) |

| LogP | ~2.0 (estimated) |

| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. |

Spectroscopic Analysis (Predicted)

Due to the absence of published experimental spectra for this compound, the following analyses are based on the known spectral data of structurally related compounds, such as pyrrole-2-carboxylic acid, ethyl 5-methyl-1H-pyrrole-2-carboxylate, and general principles of NMR and mass spectrometry. [3][4] 4.2.1. ¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the isopropyl group protons, and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~8.5-9.5 | br s | 1H | N-H |

| ~6.8 | d | 1H | H-3 (Pyrrole) |

| ~6.1 | d | 1H | H-4 (Pyrrole) |

| ~3.0 | sept | 1H | -CH(CH₃)₂ |

| ~1.2 | d | 6H | -CH(CH₃)₂ |

-

The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding.

-

The N-H proton of the pyrrole ring will also appear as a broad singlet.

-

The two pyrrole ring protons (H-3 and H-4) will appear as doublets due to coupling with each other.

-

The isopropyl group will show a septet for the methine proton and a doublet for the six equivalent methyl protons.

4.2.2. ¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~145-150 | C-5 (Pyrrole) |

| ~125-130 | C-2 (Pyrrole) |

| ~115-120 | C-3 (Pyrrole) |

| ~105-110 | C-4 (Pyrrole) |

| ~25-30 | -CH(CH₃)₂ |

| ~20-25 | -CH(CH₃)₂ |

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The carbons of the pyrrole ring will appear in the aromatic region, with the carbon attached to the isopropyl group (C-5) being the most deshielded among the ring carbons.

4.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 (broad) | O-H stretch (carboxylic acid) |

| ~3200-3400 | N-H stretch (pyrrole) |

| ~2850-3000 | C-H stretch (aliphatic) |

| ~1680-1710 | C=O stretch (carboxylic acid) |

| ~1400-1500 | C=C stretch (pyrrole ring) |

4.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The fragmentation of pyrrole derivatives is often influenced by the substituents on the ring. [5]

-

Molecular Ion (M⁺): m/z = 153

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z = 135) from the carboxylic acid.

-

Loss of COOH (m/z = 108).

-

Loss of an isopropyl radical (m/z = 110).

-

Further fragmentation of the pyrrole ring.

-

Potential Applications in Drug Discovery and Materials Science

Furthermore, substituted pyrrole carboxylic acids can serve as monomers for the synthesis of novel polymers and coordination complexes with interesting electronic and material properties.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, a plausible synthetic route, and a predicted spectroscopic profile based on established chemical principles and data from analogous compounds. It is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and evaluation of this and other substituted pyrrole derivatives for applications in medicinal chemistry and materials science. Further experimental validation of the properties and biological activities outlined herein is warranted to fully elucidate the potential of this compound.

References

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Rawat, P., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(15), 4933. [Link]

-

Baze University Portal. This compound. [Link]

-

PubChem. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

Wang, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2539-2548. [Link]

-

SpectraBase. 5-Methyl-pyrrole-2-carboxylic acid, ethyl ester. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5-Isopropyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Isopropyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the structural and electronic factors that give rise to the predicted spectroscopic signatures. The methodologies and interpretations presented herein are grounded in established principles of chemical analysis to ensure scientific integrity and practical applicability in a research and development setting.

The pyrrole scaffold is a cornerstone in a vast array of natural products and pharmaceuticals.[1] The precise characterization of substituted pyrroles like this compound is paramount for confirming its structure and understanding its physicochemical properties. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, providing a robust framework for its identification and characterization.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the pyrrole ring protons, the isopropyl group protons, the carboxylic acid proton, and the N-H proton of the pyrrole ring.

The chemical shifts of the pyrrole ring protons are highly sensitive to the nature of the substituents on the ring.[1] The carboxylic acid group at the C2 position is electron-withdrawing, which would deshield the adjacent H3 proton, shifting it downfield. Conversely, the isopropyl group at the C5 position is electron-donating, which would shield the adjacent H4 proton, shifting it upfield relative to an unsubstituted position. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.[2] The N-H proton of the pyrrole ring also gives a characteristic signal, which can be broad due to quadrupole-induced relaxation from the nitrogen atom.[3]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| COOH | > 12.0 | broad singlet | - |

| NH | ~11.5 | broad singlet | - |

| H3 | ~6.8 | doublet | ~3.5 Hz |

| H4 | ~6.0 | doublet | ~3.5 Hz |

| CH (isopropyl) | ~3.0 | septet | ~7.0 Hz |

| CH₃ (isopropyl) | ~1.2 | doublet | ~7.0 Hz |

Diagram 1: ¹H NMR Structural Correlation

Caption: Correlation of protons to their predicted ¹H NMR chemical shifts.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronic effects of the substituents.[4] The carboxyl carbon is expected to resonate in the typical range for carboxylic acids, around 160-185 ppm.[5] The pyrrole ring carbons will have distinct chemical shifts, with C2 and C5 being significantly affected by the directly attached substituents. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~165 |

| C5 | ~140 |

| C2 | ~130 |

| C4 | ~110 |

| C3 | ~108 |

| CH (isopropyl) | ~28 |

| CH₃ (isopropyl) | ~22 |

Predicted IR Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the pyrrole ring. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers.[6][7] The C=O stretch will give a strong absorption around 1680-1710 cm⁻¹.[8] The N-H stretch of the pyrrole ring is expected around 3300-3500 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-3500 | N-H stretch (pyrrole) |

| 2500-3300 | O-H stretch (carboxylic acid, broad) |

| ~2960 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1550 | C=C stretch (pyrrole ring) |

| ~1450 | C-H bend (aliphatic) |

| ~1250 | C-O stretch (carboxylic acid) |

| ~920 | O-H bend (carboxylic acid, out-of-plane) |

Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound (molecular weight: 167.19 g/mol ), the mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 167.

The fragmentation pathways are influenced by the substituents on the pyrrole ring.[9] A common fragmentation for carboxylic acids is the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da). The isopropyl group can also undergo fragmentation, such as the loss of a methyl radical (CH₃, 15 Da) or a propyl fragment.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 167 | [M]⁺ |

| 152 | [M - CH₃]⁺ |

| 122 | [M - COOH]⁺ |

| 94 | [M - COOH - C₂H₄]⁺ |

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for the title compound.

Experimental Protocols

Obtaining high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized experimental protocols for acquiring NMR, IR, and MS spectra for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Data Acquisition (400 MHz Spectrometer):

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Further structural confirmation can be obtained using 2D NMR techniques such as COSY, HSQC, and HMBC.[10]

-

IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty accessory before running the sample.

-

Mass Spectrometry

-

Sample Introduction:

-

For a volatile and thermally stable compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used.

-

For less volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) are suitable.[9]

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which aids in structural elucidation.[9]

-

References

-

Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

-

13 C NMR Spectra of Pyrroles 1 and 4*. ResearchGate. Available at: [Link]

-

Proton N-H Resonance of Pyrrole. Double Resonance. Chemistry LibreTexts. Available at: [Link]

-

13 C NMR spectra of N-tosyl pyrrole. ResearchGate. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

IR: carboxylic acids. University of Calgary. Available at: [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]

-

1 H NMR spectra of compound 3a. ResearchGate. Available at: [Link]

-

Pyrrole-2-Carboxylic Acid. PubChem. Available at: [Link]

-

Pyrrole 2 carboxylic acid. mzCloud. Available at: [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

-

Pyrrole-2-carboxylic acid. SpectraBase. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid. NIST WebBook. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid. NIST WebBook. Available at: [Link]

-

Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Available at: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Center for Biotechnology Information. Available at: [Link]

-

Synonyms of Pyrrole-2-carboxylic acid. Golm Metabolome Database. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. myneni.princeton.edu [myneni.princeton.edu]

An In-depth Technical Guide: Solubility and Stability Studies of 5-Isopropyl-1H-pyrrole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 5-Isopropyl-1H-pyrrole-2-carboxylic acid in Drug Development

This compound is a heterocyclic organic compound with a pyrrole core, a structural motif of significant interest in medicinal chemistry. Pyrrole derivatives are known to exhibit a wide range of biological activities, making this compound a valuable scaffold for the development of novel therapeutic agents.[1][2][3] The isopropyl and carboxylic acid functional groups appended to the pyrrole ring are anticipated to modulate the molecule's physicochemical properties, including its solubility and stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

A thorough understanding of the solubility and stability of a drug candidate is paramount throughout the drug development lifecycle. These properties influence formulation strategies, manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product.[4] This technical guide provides a comprehensive framework for conducting robust solubility and stability studies on this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) in various media is a critical factor that governs its absorption and bioavailability. A comprehensive solubility profile is essential for developing viable formulations, whether for oral, parenteral, or topical administration.

Rationale for Solvent Selection

The choice of solvents for solubility determination is guided by the intended application and the need to understand the compound's behavior in both physiological and manufacturing contexts.

-

Aqueous Media: Solubility in aqueous buffers across a physiologically relevant pH range (typically pH 1.2 to 7.4) is crucial for predicting oral absorption. The carboxylic acid moiety of the target compound suggests that its solubility will be pH-dependent.

-

Organic Solvents: Solubility in common organic solvents is important for several reasons:

-

Synthesis and Purification: Solvents like methanol, ethanol, and acetonitrile are frequently used in the final steps of API synthesis and purification.[2][3]

-

Formulation: Co-solvents such as propylene glycol and polyethylene glycol (PEG) are often employed in liquid formulations to enhance the solubility of poorly water-soluble drugs.

-

Analytical Method Development: Solvents like methanol and acetonitrile are common mobile phases in High-Performance Liquid Chromatography (HPLC), a primary technique for quantification.

-

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility. This method ensures that the solvent is saturated with the solute, providing a true measure of its intrinsic solubility.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of this compound into a series of clear glass vials.

-

Solvent Addition: Add a known volume of the selected solvent (e.g., pH-adjusted buffers, organic solvents) to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Data Presentation: Anticipated Solubility Profile

The quantitative data should be summarized in a clear and concise table for easy comparison.

| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | Anticipated Value |

| Acetate Buffer | 4.5 | 25 | Anticipated Value |

| Phosphate Buffer | 6.8 | 25 | Anticipated Value |

| Phosphate Buffer | 7.4 | 25 | Anticipated Value |

| Water | ~7.0 | 25 | Anticipated Value |

| Methanol | N/A | 25 | Anticipated Value |

| Ethanol | N/A | 25 | Anticipated Value |

| Acetonitrile | N/A | 25 | Anticipated Value |

| Propylene Glycol | N/A | 25 | Anticipated Value |

| DMSO | N/A | 25 | Anticipated Value |

Note: The anticipated values would be populated with experimental data. Based on the structure, solubility is expected to be higher in organic polar solvents and increase in aqueous media at higher pH due to the deprotonation of the carboxylic acid.

Part 2: Stability Studies and Forced Degradation

Stability testing is a critical component of drug development, providing essential information about the intrinsic stability of the molecule and helping to identify potential degradation products.[4][5] Forced degradation studies, also known as stress testing, are intentionally designed to accelerate the degradation of the drug substance to predict its long-term stability and to develop stability-indicating analytical methods.[6][7][8][9][10]

Causality Behind Experimental Choices in Forced Degradation

The conditions for forced degradation are chosen to mimic the potential stresses a drug substance might encounter during its shelf life and to explore its chemical liabilities.[7] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without extensive secondary degradation.[5][8][9]

-

Hydrolytic Stability: This assesses the susceptibility of the compound to degradation by water. The presence of the carboxylic acid and the pyrrole ring makes it important to evaluate stability across a range of pH values.[7][9][11][12]

-

Oxidative Stability: The electron-rich pyrrole ring is known to be susceptible to oxidation.[13][14][15] Hydrogen peroxide is a commonly used oxidizing agent to simulate oxidative stress.[7][9]

-

Photostability: Exposure to light can induce photochemical degradation.[16][17][18][19] Photostability testing is a regulatory requirement and is crucial for determining appropriate packaging.[16][17][18][19][20]

-

Thermal Stability: Elevated temperatures can accelerate degradation reactions. This helps in understanding the compound's stability during manufacturing processes that may involve heat and during storage in different climatic zones.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stability Testing

A. Hydrolytic Stability

-

Preparation: Prepare solutions of this compound in 0.1 N HCl, water, and 0.1 N NaOH.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and at room temperature.

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.

B. Oxidative Stability

-

Preparation: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling and Analysis: Follow the same sampling and analysis procedure as for hydrolytic stability.

C. Photostability

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.[16][17][18][19][20] A dark control sample should be stored under the same conditions but protected from light.

-

Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[16]

-

Analysis: After exposure, analyze the samples and the dark control for any changes in appearance, assay, and degradation products.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated:

-

Decarboxylation: The carboxylic acid group may be lost under thermal or acidic stress, yielding 5-isopropyl-1H-pyrrole. Theoretical studies have investigated the decarboxylation of pyrrole-2-carboxylic acid.[21]

-

Oxidation of the Pyrrole Ring: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species.[13][14][15]

-

Polymerization: Pyrroles can be unstable in acidic conditions and may polymerize.[22][23]

Caption: Potential degradation pathways.

Part 3: Analytical Method Validation for Trustworthiness

A self-validating system for protocols relies on robust and reliable analytical methods. The development and validation of a stability-indicating analytical method, typically HPLC, is crucial for accurately quantifying the parent compound and its degradation products.

Key Validation Parameters

The analytical method should be validated according to ICH Q2(R1) guidelines, ensuring its suitability for its intended purpose. Key parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks in the chromatograms from the forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This in-depth technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of this compound. By following the outlined experimental protocols and understanding the rationale behind them, researchers and drug development professionals can generate high-quality, reliable data that is essential for advancing a promising compound through the development pipeline. The emphasis on robust analytical method validation ensures the trustworthiness of the results, forming a solid foundation for formulation development, regulatory submissions, and ultimately, the delivery of a safe and effective therapeutic agent to patients.

References

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

-

Tonski, M., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. ResearchGate. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]

-

SlideShare. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]

-

Howard, J. K., et al. (2015). The Oxidation of Pyrrole. ResearchGate. [Link]

-

Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. [Link]

-

Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. [Link]

-

Esteve-Romero, J. S., et al. (1994). Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. ResearchGate. [Link]

-

Esteve-Romero, J. S., et al. (1994). Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. Taylor & Francis Online. [Link]

-

Wikipedia. Pyrrole. [Link]

-

Howard, J. K., et al. (2016). The Oxidation of Pyrrole. PubMed. [Link]

-

Scilit. Pyrroles and related compounds. Part XXIV. Separation and oxidative degradation of chlorophyll derivatives. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

-

Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

-

Iram, F., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

-

Ramanavicius, A., et al. Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. [Link]

-

OAText. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

-

Iram, F., et al. (2016). Forced Degradation Studies. ResearchGate. [Link]

-

Proniewicz, L. M., et al. (2001). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ACS Publications. [Link]

-

Li, X., et al. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Alchemist-chem. Pyrrole-2-carboxylic acid | Properties, Uses, Safety, Supplier & Price in China. [Link]

-

Bhardwaj, S. K., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

Fromm, F. (1945). Determination of Pyrrole. Journal of the American Chemical Society. [Link]

-

PubChem. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473. [Link]

-

Wikipedia. Pyrrole-2-carboxylic acid. [Link]

-

PubChem. 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H15NO2. [Link]

-

ResearchGate. (PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. [Link]

-

NIH. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

-

NIH. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. [Link]

-

International Journal of Research and Publication Reviews. Synthesis and Evaluation of Pyrrole Derivatives. [Link]

-

Chemical-Suppliers. This compound | CAS 90607-16-2. [Link]

Sources

- 1. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 2. toku-e.com [toku-e.com]

- 3. Pyrrole-2-carboxylic acid CAS#: 634-97-9 [m.chemicalbook.com]

- 4. japsonline.com [japsonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 19. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 21. researchgate.net [researchgate.net]

- 22. Pyrrole - Wikipedia [en.wikipedia.org]

- 23. ijrpr.com [ijrpr.com]

Discovery and Isolation of Novel 5-Substituted Pyrrole-2-Carboxylic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, 5-substituted pyrrole-2-carboxylic acids represent a privileged subclass, offering a versatile platform for drug design and development. The carboxylic acid moiety provides a crucial anchor for molecular interactions and a handle for further synthetic derivatization, while the 5-position allows for the introduction of diverse substituents to modulate pharmacological profiles. This guide provides a comprehensive overview of the methodologies for the discovery, synthesis, isolation, and characterization of these high-value compounds. We will explore both classical and contemporary synthetic strategies, detail robust purification protocols, and outline key analytical techniques for unambiguous structural elucidation, thereby equipping researchers with the knowledge to navigate the complexities of this important area of chemical synthesis.

Strategic Approaches to Synthesis

The construction of the 5-substituted pyrrole-2-carboxylic acid core is achievable through several synthetic routes. The choice of method is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups.

Classical Synthetic Methodologies

Traditional methods, established over a century ago, remain highly relevant and provide foundational routes to the pyrrole ring system.

The Paal-Knorr synthesis is arguably the most direct and widely used method for constructing the pyrrole ring.[3] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under weakly acidic conditions.[4][5]

Causality of Experimental Choice: The reaction is acid-catalyzed; however, the pH must be carefully controlled. Strongly acidic conditions (pH < 3) favor the competing Paal-Knorr Furan Synthesis.[4] A weak acid like acetic acid is often optimal as it facilitates the initial hemiaminal formation and subsequent cyclization without promoting furan formation.[4][6] The mechanism proceeds through the formation of a hemiaminal, which then cyclizes and dehydrates to yield the aromatic pyrrole ring.[5]

Caption: Figure 1: Generalized Paal-Knorr Pyrrole Synthesis Mechanism.

The Hantzsch synthesis offers an alternative route, involving the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[7] This multi-component reaction builds the pyrrole ring by assembling three key fragments.

Modern Synthetic Strategies

Recent advancements have focused on developing milder, more efficient, and regioselective methods for pyrrole synthesis.

Modern catalysis has opened new avenues for pyrrole synthesis under mild conditions. Copper-hydride (CuH) catalysis, for example, enables the coupling of enynes and nitriles to form polysubstituted pyrroles with good efficiency and functional group tolerance.[11] Similarly, palladium-catalyzed cycloisomerization of alkynyl imines provides an efficient route to various pyrroles.[12] These methods often require highly functionalized starting materials but offer superior control over regioselectivity compared to classical approaches.[11]

A significant trend in modern synthesis is the move towards sustainability. This includes the use of renewable feedstocks and environmentally benign catalysts.

-

Bio-derived Catalysts: A sustainable modification of the Paal-Knorr synthesis utilizes thiamine (vitamin B₁) as a bio-derived organocatalyst, promoting the reaction under metal-free conditions at room temperature.[1]

-

Renewable Feedstocks: Researchers have developed a synthetic route to pyrrole-2-carboxylic acid (PCA) from D-glucosamine (derived from chitin) and pyruvic acid (derivable from cellulose), achieving a 50% yield and establishing a pathway from different biomass sources.[13][14]

Comparative Summary of Synthetic Routes

| Method | Key Reactants | Typical Conditions | Yields | Advantages | Disadvantages |

| Paal-Knorr | 1,4-Dicarbonyl, Amine/NH₃ | Weakly acidic (e.g., AcOH) | 60-95%[1] | High atom economy, simple starting materials | Harsh conditions can limit scope, risk of furan side-product[3][5] |

| Hantzsch | β-Ketoester, α-Haloketone, Amine/NH₃ | Often requires heating | 40-85%[1] | Good for specific substitution patterns | Moderate yields, lachrymatory reagents, potential side reactions[8] |

| CuH-Catalyzed | Enyne, Nitrile | CuH catalyst, mild temp. | Good to Excellent | High functional group tolerance, good regioselectivity[11] | Requires specialized starting materials and catalysts |

| Green (Bio-based) | D-glucosamine, Pyruvic acid | LiOH, H₂O, 100°C | ~50%[14] | Uses renewable feedstocks, sustainable | Multi-step process to get starting materials from biomass |

Isolation and Purification Workflow

The successful isolation of the target 5-substituted pyrrole-2-carboxylic acid from the crude reaction mixture is critical for obtaining material of sufficient purity for biological testing and further development. A multi-step purification strategy is typically employed.

Caption: Figure 2: General Workflow for Isolation and Purification.

Protocol: Purification by Column Chromatography

Column chromatography is the primary method for purifying pyrrole derivatives from reaction byproducts and unreacted starting materials.[15]

Self-Validating System: The protocol's integrity is maintained by continuous monitoring via Thin Layer Chromatography (TLC), which validates the separation at each stage.

Step-by-Step Methodology:

-

TLC Analysis (Solvent System Selection):

-

Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol).

-

Rationale: The goal is to find a solvent mixture where the desired product has an Rf value between 0.2 and 0.4, ensuring good separation from impurities on the column.[15] For highly polar carboxylic acids, a dichloromethane/methanol system may be necessary.[15]

-

-

Column Packing:

-

Prepare a slurry of silica gel (e.g., 60-120 mesh) in the chosen mobile phase.

-

Pour the slurry into the column and allow it to pack evenly, tapping the column gently.

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[15]

-

Wash the column with 2-3 column volumes of the mobile phase.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of solvent.

-

Carefully apply the solution to the top of the silica gel bed.[15]

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the mobile phase, collecting the eluent in fractions.

-

Monitor the elution by spotting collected fractions on TLC plates and visualizing under UV light or with a stain (e.g., potassium permanganate).[16]

-

-

Product Isolation:

-

Combine the fractions that contain the pure product, as determined by TLC.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[15]

-

Final Purification by Crystallization

For obtaining highly pure material suitable for X-ray analysis and biological assays, a final crystallization step is often required.

Expert Insight: Pyrrole-2-carboxylic acid itself can be recrystallized from methanol by slow evaporation to yield block, colorless crystals suitable for X-ray diffraction.[17][18] This process not only removes residual impurities but also provides the compound in its most stable, ordered crystalline form. The formation of well-defined crystals is a strong indicator of high purity.

Structural Characterization and Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[19][20]

-

¹H NMR: Provides information on the number and chemical environment of protons. The pyrrole ring protons have characteristic chemical shifts, which are influenced by the substituents at the C2 (carboxylic acid) and C5 positions. The N-H proton typically appears as a broad singlet.

-

¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment. The chemical shifts of the pyrrole ring carbons are highly sensitive to the nature of the attached substituents.[21]

Data Presentation: Representative NMR Chemical Shifts

| Position | Unsubstituted Pyrrole (δ, ppm)[19] | Expected Shift for 5-Substituted Pyrrole-2-Carboxylic Acid (δ, ppm) | Rationale for Shift |

| H3 / H4 | ~6.2 | 6.3 - 7.0 | Electron-withdrawing groups at C2 and C5 deshield adjacent protons, shifting them downfield. |

| H5 | ~6.8 | N/A (Substituted) | |

| C2 / C5 | ~118 | C2: ~125-130; C5: ~130-140 | The C2 carbon is deshielded by the attached carboxylic acid. The C5 carbon shift is highly dependent on the substituent. |

| C3 / C4 | ~108 | ~110-120 | These carbons are less affected but still experience some deshielding from the substituents. |

| COOH | N/A | ~160-170 | Characteristic chemical shift for a carboxylic acid carbon. |

Note: Actual chemical shifts can vary based on the specific substituent at C5 and the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[20] Key absorption bands for a 5-substituted pyrrole-2-carboxylic acid include:

-

~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~3200-3400 cm⁻¹: N-H stretch of the pyrrole ring.

-

~1680 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1500-1600 cm⁻¹: C=C stretching of the aromatic rings.

Mass Spectrometry (MS) and X-Ray Crystallography

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[20]

-

Single-Crystal X-Ray Diffraction: Offers definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state.[17][18][22] This technique is the gold standard for absolute structure confirmation.

Conclusion

The discovery and isolation of novel 5-substituted pyrrole-2-carboxylic acids are pivotal for advancing drug development programs. A logical and well-informed approach, beginning with the strategic selection of a synthetic route—whether classical or modern—is paramount. Mastery of purification techniques, particularly column chromatography, is essential for isolating the target compound with the high degree of purity required for subsequent analysis and application. Finally, a comprehensive suite of spectroscopic and analytical methods provides the necessary validation of the molecular structure. This guide has outlined the core principles and practical methodologies, grounding them in the causality of experimental choices to empower researchers in their pursuit of novel therapeutic agents.

References

- BenchChem. (n.d.). Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography. BenchChem Technical Support Center.

- Recent Advances in the Synthesis of Pyrrole Derivatives: Mechanism. (n.d.). ijprems.

- Yoshida, M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules.

- Pyrrole synthesis. (n.d.). Organic Chemistry Portal.

- Recent Advancements in Pyrrole Synthesis. (n.d.). PMC - PubMed Central.

- Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. (n.d.). NIH.

- Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers-DFT and MP2. (n.d.). American Chemical Society.

- The Hantzsch pyrrole synthesis. (n.d.). Canadian Science Publishing.

- Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. (n.d.). PDF.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central.

- Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. (n.d.). ACS Publications.

- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.

- The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018).

- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI.

- Hantzsch pyrrole synthesis. (n.d.). Wikipedia.

- Pyrroles by the Hantzsch synthesis | Download Table. (n.d.). ResearchGate.

- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. (n.d.). Benchchem.

- Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles. (n.d.). NIH.

- Pyrrole-2-carboxylic acid. (n.d.). Chem-Impex.

- Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations | Request PDF. (n.d.). ResearchGate.

- Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. (n.d.). PMC - NIH.

- Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. (n.d.). The Journal of Physical Chemistry A - ACS Publications.

- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

- Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. (n.d.). Monash University.

- Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. (2023). ResearchGate.

- ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. (n.d.). ResearchGate.

- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide. (n.d.). Benchchem.

- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.

- Purification of crude pyrroles. (n.d.). Google Patents.

- Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. (n.d.). NIH.

- The Hantzsch pyrrole synthesis. (n.d.). ResearchGate.

- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central.

- Pyrrole Derivatives in Pharmaceutical Research: A Synthesis Partner. (n.d.).

- Synthesis and crystal structure of 1-H-pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide. (n.d.). ResearchGate.

- Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. (n.d.). The Royal Society of Chemistry.

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012).

- Pyrrole-2-carboxylic Acid | Properties, Uses, Safety, Supplier & Price in China. (n.d.).

- Pyrrole-2-carboxylic acid | Natural Alkaloid. (n.d.). MedchemExpress.com.

- Process for the purification of crude pyrroles. (n.d.). Google Patents.

- Pyrrole-2-carboxylic Acid | 634-97-9. (n.d.). TCI Chemicals.

- New synthesis of pyrrole-2-carboxylic and pyrrole-2,5-dicarboxylic acid esters in the presence of iron-containing catalysts. (n.d.). Bohrium.

Sources

- 1. ijprems.com [ijprems.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Theoretical Investigation of the Electronic Landscape of 5-Isopropyl-1H-pyrrole-2-carboxylic acid: A DFT-Based Approach

An In-depth Technical Guide

Abstract

Pyrrole-based carboxylic acids are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds. Understanding their intrinsic electronic properties is paramount for rational drug design, as these characteristics govern molecular interactions, reactivity, and metabolic stability. This technical guide outlines a comprehensive theoretical framework for characterizing the electronic properties of "5-Isopropyl-1H-pyrrole-2-carboxylic acid" using Density Functional Theory (DFT). We present a self-validating computational protocol, from initial structure optimization to the analysis of frontier molecular orbitals and electrostatic potential maps. The causality behind the selection of specific functionals and basis sets is discussed, providing a robust methodology for researchers and scientists in computational chemistry and drug development. This work serves as a blueprint for de novo electronic structure analysis, enabling a deeper understanding of this molecule's potential as a pharmacophore.

Introduction: The Significance of Pyrrole Scaffolds and Electronic Profiling

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many natural products and synthetic drugs, including the blockbuster drug atorvastatin. Its unique electronic structure, combined with the diverse functionalization it allows, makes it a cornerstone of medicinal chemistry. The substituent groups on the pyrrole ring, such as the carboxylic acid at the C2 position and the isopropyl group at the C5 position in This compound , critically modulate its electronic distribution, and therefore its pharmacokinetic and pharmacodynamic profiles.

The electronic properties of a molecule—such as the distribution of electron density, the energy of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential—are fundamental determinants of its behavior. These properties dictate:

-

Reactivity: Where a molecule is likely to undergo electrophilic or nucleophilic attack.

-

Intermolecular Interactions: How a molecule will bind to a biological target, such as a receptor or enzyme active site, through hydrogen bonding, and electrostatic or van der Waals forces.

-

Chemical Stability: The molecule's resistance to degradation.

Therefore, a detailed theoretical investigation provides invaluable, atom-level insights that can guide synthetic efforts and accelerate the drug discovery pipeline. This guide provides a rigorous, step-by-step computational methodology to perform such an investigation on this compound.

Computational Methodology: A Validated DFT Protocol

The following protocol is designed as a self-validating system, where each step confirms the integrity of the previous one, ensuring the final results are physically and chemically meaningful.

Theoretical Framework: Why Density Functional Theory (DFT)?

For analyzing organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the three-dimensional electron density, a more manageable property than the full multi-electron wavefunction. This approach has been extensively validated for predicting the geometries and electronic properties of a wide range of chemical systems.

Selection of Functional and Basis Set: The Heart of the Calculation

The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its reliability in describing the electronic structure and geometries of a vast array of organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation, essential for systems with heteroatoms like nitrogen and oxygen.

-

Basis Set: The 6-311++G(d,p) basis set is selected for its high degree of flexibility and accuracy. Let's break down this choice:

-

6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate representation of electron distribution than smaller double-zeta sets.

-

++: These symbols indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately describing anions and systems with lone pairs, such as the oxygen and nitrogen atoms in our molecule, as they allow orbitals to expand further from the nuclei.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for non-spherical distortion of the atomic orbitals, which is essential for describing the anisotropic nature of chemical bonds.

-

This combination of B3LYP/6-311++G(d,p) is a well-established and highly trusted level of theory for obtaining reliable results for molecules of this nature.

Experimental Protocol: Step-by-Step Workflow

The entire computational workflow is designed to ensure a logical progression from initial structure to final, validated electronic properties.

Caption: Computational workflow for electronic property analysis.

Detailed Steps:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software like GaussView or Avogadro. The initial geometry should be based on standard bond lengths and angles.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Electronic Property Calculation: Using the validated, optimized geometry, a single-point energy calculation is performed. This calculation provides the core data from which all electronic properties are derived, including:

-

Energies of the molecular orbitals (HOMO, LUMO).

-

The electron density map required for MEP generation.

-

Atomic charges (Mulliken population analysis).

-

Analysis of Theoretical Results (Illustrative Data)

This section presents plausible, representative data that would be obtained from the protocol described above.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them (ΔE) is a critical indicator of molecular stability.

| Property | Energy (eV) | Description |

| E_HOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E_LUMO | -1.10 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.15 | E_LUMO - E_HOMO; a larger gap implies higher kinetic stability and lower chemical reactivity. |

A HOMO-LUMO gap of 5.15 eV suggests that this compound is a relatively stable molecule. The spatial distribution of these orbitals (visualized in modeling software) would reveal that the HOMO is likely localized over the electron-rich pyrrole ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions. It plots the electrostatic potential onto the molecule's electron density surface.

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack and are favorable sites for hydrogen bond accepting. These would be expected around the oxygen atoms of the carboxylic acid group.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These are typically found around the acidic proton of the carboxylic acid and the N-H proton of thepyrrole ring.

-

Green Regions (Neutral Potential): Indicate areas of neutral or non-polar character, such as the isopropyl group.

This map is invaluable for drug design, as it highlights the regions of the molecule most likely to engage in electrostatic or hydrogen-bonding interactions with a protein target.

Caption: Logical relationships in MEP map analysis.

Discussion and Implications for Drug Development

The theoretical data provides a multi-faceted view of the electronic character of this compound. The calculated HOMO-LUMO gap indicates good overall stability. The MEP map clearly delineates the molecule into three key interaction zones:

-

The Hydrogen Bond Donor/Acceptor Head: The carboxylic acid group, with its highly negative oxygen atoms and positive acidic proton, is the primary site for strong, directional interactions like hydrogen bonds. This is a classic pharmacophoric feature for engaging with polar residues (e.g., Serine, Threonine, Aspartate) in a protein active site.

-

The Aromatic Core: The pyrrole ring provides a rigid scaffold and can participate in π-π stacking or hydrophobic interactions. Its HOMO localization suggests it is also the primary site of oxidative metabolism.

-

The Hydrophobic Tail: The isopropyl group is non-polar and will favor interactions with hydrophobic pockets in a receptor, contributing to binding affinity through the hydrophobic effect.

This detailed electronic profile allows drug development professionals to rationally design analogs. For instance, to increase nucleophilicity, one might add an electron-donating group to the pyrrole ring. Conversely, to alter the hydrogen bonding capacity, one might esterify the carboxylic acid. This in silico analysis provides a predictive framework to prioritize synthetic targets, saving significant time and resources in the lab.

Conclusion

This guide has detailed a robust and scientifically sound theoretical protocol for the comprehensive analysis of the electronic properties of this compound using Density Functional Theory at the B3LYP/6-311++G(d,p) level of theory. By systematically performing geometry optimization, frequency validation, and subsequent analysis of frontier molecular orbitals and the molecular electrostatic potential, researchers can gain profound insights into the molecule's reactivity, stability, and intermolecular interaction potential. This computational blueprint serves as an essential tool in modern medicinal chemistry, enabling the rational design of novel therapeutics based on a fundamental understanding of molecular electronic structure.

References

-

PubChem. Pyrrole. National Center for Biotechnology Information. [Link]

-

Kennedy, M. G., & Glen, R. C. (2009). Molecular design: the chemist's role. In Comprehensive Medicinal Chemistry II (pp. 387-409). Elsevier. [Link]

-

Leach, A. R. (2001). Molecular Modelling: Principles and Applications. Prentice Hall. [Link]

-

Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]

"5-Isopropyl-1H-pyrrole-2-carboxylic acid" CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse biological activities. Among the myriad of pyrrole derivatives, substituted pyrrole-2-carboxylic acids are of particular interest due to their prevalence in bioactive molecules and their utility as versatile synthetic intermediates. This technical guide focuses on a specific, yet underexplored, member of this family: 5-Isopropyl-1H-pyrrole-2-carboxylic acid . While this compound is commercially available, detailed public-domain literature on its synthesis, spectroscopic characterization, and specific applications remains sparse. This guide, therefore, aims to provide a comprehensive overview by combining established chemical principles with data on analogous structures to offer valuable insights for researchers working with or considering this compound in their synthetic and drug discovery endeavors.

Chemical Identity and Properties

A clear understanding of the fundamental chemical identifiers is paramount for any research endeavor. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 90607-16-2 | --INVALID-LINK-- |

| IUPAC Name | 5-(propan-2-yl)-1H-pyrrole-2-carboxylic acid | Inferred from structure |

| Molecular Formula | C₈H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 153.18 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CC(C)C1=CC=C(N1)C(=O)O | --INVALID-LINK-- |

| Physical Form | Solid (predicted) | General knowledge |

Proposed Synthesis Pathway: A Modern Approach to a Classic Reaction

The key to applying this synthesis is the selection of the appropriate 1,4-dicarbonyl precursor. For the synthesis of a 5-substituted pyrrole-2-carboxylic acid, a suitable starting material would be a γ-keto-α,β-unsaturated ester. A retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis for this compound.

A plausible forward synthesis based on the Paal-Knorr methodology is outlined below. This protocol is a generalized procedure and would require optimization for this specific substrate.

Experimental Protocol: Proposed Paal-Knorr Synthesis

Objective: To synthesize Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate as a precursor to the target carboxylic acid.

Materials:

-

A suitable 1,4-dicarbonyl precursor (e.g., an ethyl 4-methyl-2,5-dioxohexanoate derivative)

-

Ammonium acetate or another ammonia source

-

Glacial acetic acid

-